1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, difluoroethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene typically involves the following steps:
Difluoroethoxylation: The attachment of a difluoroethoxy group to the benzene ring.
Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure the desired substitution patterns and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, difluoroethoxylation, and trifluoromethylation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions may produce different functionalized compounds.
Scientific Research Applications
1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(2,2-difluoroethoxy)benzene: Lacks the trifluoromethyl group.
1-Bromo-2-(trifluoromethyl)benzene: Lacks the difluoroethoxy group.
4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzene: Lacks the bromine atom.
Uniqueness
1-Bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene is unique due to the presence of all three functional groups (bromine, difluoroethoxy, and trifluoromethyl) on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c10-7-2-1-5(16-4-8(11)12)3-6(7)9(13,14)15/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULHGWWZWLSPHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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